2-Methyl-1,6-heptadiene-3-OL

Description

Significance within Diene Alcohol Chemistry

The significance of 2-methyl-1,6-heptadiene-3-ol in the broader field of diene alcohol chemistry stems from its specific arrangement of functional groups. As a diene alcohol, it contains both nucleophilic (hydroxyl group) and electrophilic (alkene) centers, as well as sites for radical reactions. The 1,6-diene framework is particularly notable for its propensity to undergo intramolecular cyclization reactions. researchgate.net This reactivity pattern is a well-established principle in the synthesis of five-membered ring systems. researchgate.net

Unlike conjugated diene alcohols, the non-conjugated nature of the double bonds in this compound means that the two olefinic groups can potentially be functionalized independently of one another. This allows for selective chemical transformations, a valuable attribute in multi-step syntheses. The presence of a chiral center at the carbon atom bearing the hydroxyl group (C-3) also implies that it can be used in stereoselective synthesis, either by resolving the racemic mixture or through asymmetric synthesis to yield a single enantiomer. While it is considered a rare chemical, it is available from specialized suppliers for research and development purposes.

Role as a Synthetic Precursor and Building Block

The primary role of this compound in organic synthesis is that of a versatile building block. The alcohol functionality can be readily transformed, serving as a handle for further molecular elaboration. A straightforward and documented transformation is its oxidation to the corresponding ketone, 2-methylhepta-1,6-dien-3-one. chemsrc.com This conversion highlights its utility as a precursor to other functionalized molecules.

Table 2: Synthetic Transformation of this compound

| Reactant | Product | Reaction Type |

|---|

The dual alkene functionalities open up numerous avenues for synthesis. These double bonds can participate in a wide array of reactions, including:

Addition Reactions: Halogenation, hydrohalogenation, and hydration.

Cycloadditions: The 1,6-diene structure is a classic substrate for ring-closing metathesis or radical cyclization to form substituted cyclopentane (B165970) derivatives. researchgate.net

Hydrogenation: Selective reduction of one or both double bonds can yield other unsaturated or fully saturated alcohols.

The structural similarity to other valuable diene alcohols, such as 2,6-dimethyl-1,5-heptadien-3-ol which is a known precursor to insect pheromones, suggests the potential for this compound to serve as a key intermediate in the synthesis of complex natural products or other high-value target molecules. google.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₄O |

| 2-methylhepta-1,6-dien-3-one | C₈H₁₂O |

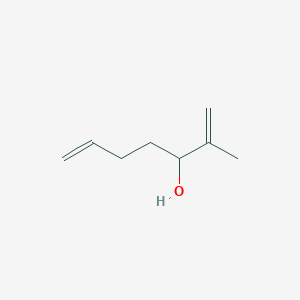

Structure

2D Structure

3D Structure

Properties

CAS No. |

53268-46-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-methylhepta-1,6-dien-3-ol |

InChI |

InChI=1S/C8H14O/c1-4-5-6-8(9)7(2)3/h4,8-9H,1-2,5-6H2,3H3 |

InChI Key |

VKURWVPYTJSREG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CCC=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 1,6 Heptadiene 3 Ol and Its Analogues

Regioselective and Stereoselective Synthesis

Control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms is paramount in modern organic synthesis.

A foundational method for constructing 2-methyl-1,6-heptadiene-3-ol involves the addition of an organometallic reagent to an α,β-unsaturated aldehyde. Specifically, the Grignard reagent, 4-pentenyl magnesium bromide, can be added to methacrolein. This reaction proceeds via a nucleophilic attack of the organometallic compound on the electrophilic carbonyl carbon of the aldehyde. libretexts.orglibretexts.org A detailed procedure published in Organic Syntheses describes the preparation of 4-pentenyl magnesium bromide from 5-bromo-1-pentene (B141829) and magnesium turnings in dry ether. orgsyn.org This Grignard reagent is then reacted with methacrolein. After quenching the reaction with a mild acid and subsequent purification, this compound is obtained in yields ranging from 54-69%. orgsyn.org

The general mechanism involves the formation of a carbon-carbon bond, resulting in a secondary alcohol. Organolithium reagents can also be employed in a similar fashion, often exhibiting comparable or enhanced reactivity. saskoer.camasterorganicchemistry.com These reactions are fundamental in creating the basic carbon skeleton of the target molecule.

Table 1: Grignard Reaction for this compound Synthesis orgsyn.org

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| 5-bromo-1-pentene | Methacrolein | Mg, Ether | This compound | 54-69% |

The Claisen rearrangement is a powerful sigmatropic rearrangement used to form carbon-carbon bonds with a high degree of stereocontrol over the resulting olefin geometry. thieme-connect.comacs.org For the synthesis of analogues of this compound, a Johnson-Claisen or Eschenmoser-Claisen rearrangement can be employed. thieme-connect.com

In a representative Johnson-Claisen approach, this compound is reacted with an orthoester, such as ethyl orthoacetate, in the presence of a catalytic amount of a weak acid like propionic acid. orgsyn.org This reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement. The stereochemistry of the newly formed double bond is reliably controlled, favoring the (E)-isomer due to the chair-like transition state where bulky substituents prefer an equatorial position. This method is particularly useful for synthesizing γ,δ-unsaturated esters, which can be further elaborated into various analogues. orgsyn.org More advanced variants, such as the allene-Claisen rearrangement, have been developed to synthesize complex multisubstituted 1,3-dienes with high stereoselectivity. thieme-connect.comcolab.ws

Table 2: Johnson-Claisen Rearrangement Findings orgsyn.org

| Substrate | Reagents | Key Intermediate | Product Type | Stereoselectivity |

| This compound | Ethyl orthoacetate, Propionic acid | Ketene acetal | (E)-γ,δ-unsaturated ester | High (E)-selectivity |

Nature provides elegant and efficient pathways for the synthesis of complex molecules like terpenoids. Bio-inspired strategies aim to mimic these biosynthetic processes. chemrxiv.org The terpene alcohol ipsdienol, an isomer of this compound, is a well-studied bark beetle pheromone whose biosynthesis offers synthetic inspiration. nih.govwikipedia.org

These strategies often involve enzymatic or chemo-enzymatic steps to achieve high selectivity. For instance, biosynthetic pathways for terpenoids typically involve the coupling of isoprene (B109036) units followed by cyclizations and functional group manipulations catalyzed by enzymes like terpene synthases. chemrxiv.org While direct enzymatic synthesis of this compound is not widely documented, mimicking the principles of terpene biosynthesis, such as using isoprenyl-type building blocks and enzyme-catalyzed key steps, represents a modern approach to constructing such diene-ols. nih.gov Computational methods are also being developed to explore the chemical space of terpenoids and predict plausible biosynthetic pathways that can guide laboratory synthesis. chemrxiv.org

Since this compound is a chiral molecule, the synthesis of its individual enantiomers is of significant interest, particularly for applications where biological activity is stereospecific, as is common with pheromones. nih.govwikipedia.org Enantioselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or kinetic resolution. chemrxiv.orgresearchgate.net

For example, the asymmetric isoprenylation of an appropriate aldehyde using a chiral catalyst can yield an enantiomerically enriched alcohol. wikipedia.org Another approach is the kinetic resolution of racemic this compound, where one enantiomer reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched alcohol. researchgate.net The development of stereoselective total syntheses for related natural products often involves key steps like Sharpless asymmetric epoxidation or hydrolytic kinetic resolution of epoxides, which provide chiral building blocks for constructing the final molecule. researchgate.net

Table 3: Approaches to Enantioselective Synthesis

| Method | Description | Key Feature | Example Application |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. chemrxiv.org | Catalyst controls stereochemical outcome. | Asymmetric isoprenylation of aldehydes. wikipedia.org |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Auxiliary is removed after the key step. | Evans' template inductive methylation. researchgate.net |

| Kinetic Resolution | Enantiomers of a racemic mixture react at different rates with a chiral agent. researchgate.net | Separation based on reaction kinetics. | Enzyme-catalyzed acetylation or hydrolysis. |

Catalytic Synthesis Routes

Catalytic methods offer efficient and atom-economical alternatives to stoichiometric reactions.

Transition metals like palladium, rhodium, and ruthenium are versatile catalysts in organic synthesis. acs.org For the synthesis of diene systems, transition metal-catalyzed cross-coupling and metathesis reactions are particularly powerful. While a direct, single-step catalytic synthesis of this compound is not standard, related catalytic methods are highly relevant for producing its analogues and precursors.

For instance, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, can be used to form key carbon-carbon bonds in a highly regioselective manner. organic-chemistry.org Ruthenium-based catalysts are widely used for olefin metathesis, including ring-closing metathesis (RCM), which can be applied to substrates like 1,6-heptadien-4-ol to form cyclic products. rsc.org Furthermore, iron and cobalt complexes have been shown to catalyze the cyclopolymerization of 1,6-heptadiene (B165252), demonstrating the ability of transition metals to control the reactivity of diene systems. researchgate.net These catalytic principles can be adapted to construct the specific diene framework of the target molecule.

Dehydration-Based Syntheses of Dienyl Alcohols

The synthesis of dienyl alcohols through dehydration is a fundamental and widely applied strategy in organic chemistry. This approach typically involves the elimination of a water molecule from a suitable diol or an unsaturated alcohol precursor to generate the desired diene system. The reaction is commonly facilitated by an acid catalyst, which protonates a hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of this leaving group and a proton from an adjacent carbon atom results in the formation of a carbon-carbon double bond.

In the context of synthesizing analogues of this compound, such as 2,6-dimethyl-1,5-heptadien-3-ol, a method has been described involving the dehydration reaction of 2-methyl-3-buten-2-ol (B93329) and 2-methyl-2-propen-1-ol in the presence of an acid catalyst. googleapis.com This process highlights the use of unsaturated alcohol precursors to construct the dienyl alcohol framework. A variety of solvents can be employed for such dehydration reactions, including halogenated hydrocarbons (e.g., methylene (B1212753) chloride), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., tetrahydrofuran). google.com

A stepwise dehydration approach has also been proven effective for creating conjugated dienes. For instance, the synthesis of 2-methyl-1,3-pentadiene (B74102) can be achieved through a two-step dehydration of 2-methyl-2,4-pentanediol. google.com The initial step yields 4-methyl-4-penten-2-ol, which is then further dehydrated to the target diene. google.com This controlled, stepwise method can enhance the yield and selectivity of the desired product by minimizing the formation of isomers. google.com The use of weakly acidic catalysts, such as a mixture of oxalic acid and citric acid, is beneficial in these reactions as it reduces equipment corrosion and improves the environmental friendliness of the process. google.com

The table below illustrates an example of a dehydration reaction to form a conjugated diene, highlighting the conditions and yield.

| Precursor | Catalyst | Temperature | Product | Yield | Reference |

| 4-Methyl-4-penten-2-ol | Oxalic acid and citric acid (1:1) | 120-150 °C | 2-Methyl-1,3-pentadiene | 82% | google.com |

| 4-Methyl-4-penten-2-ol | Oxalic acid and ferric chloride (3:2) | 120-150 °C | 2-Methyl-1,3-pentadiene | 83% | google.com |

Rearrangement-Driven Approaches

Rearrangement reactions, particularly sigmatropic rearrangements, offer sophisticated and powerful pathways for the synthesis of complex organic molecules, including dienyl alcohols and their derivatives. These reactions involve the concerted reorganization of sigma and pi bonds within a molecule, often proceeding with high stereoselectivity. The Cope and Claisen rearrangements are classic examples of googleapis.comgoogleapis.com-sigmatropic rearrangements that are pivotal in synthetic chemistry. researchgate.net

A patented method for producing 2,6-dimethyl-1,5-heptadien-3-ol utilizes a rearrangement reaction of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether in the presence of a base. google.com This transformation is a variation of the Claisen rearrangement, which is traditionally used to synthesize γ,δ-unsaturated carbonyl compounds from allyl vinyl ethers. The discovery that transition metals, such as Palladium(II), can catalyze these rearrangements at ambient temperatures has significantly broadened their applicability and utility. researchgate.net

More recently, gold-catalyzed rearrangements have emerged as a novel strategy. An arylative Cope rearrangement of 1,6-heptadienes has been developed that leverages the unique reactivity of gold complexes. thieme-connect.com This method involves the interplay between the π-activation of the diene and a cross-coupling reaction, leading to a cyclization-induced googleapis.comgoogleapis.com-rearrangement. thieme-connect.com The reaction proceeds under relatively mild conditions and has been shown to be applicable to a range of 1,6-heptadiene substrates, including 4-allylheptadec-1-en-4-ol. thieme-connect.com Mechanistic studies support a process involving a gold(III) intermediate. thieme-connect.com

The following table summarizes the scope of a gold-catalyzed arylative Cope rearrangement with various 1,6-heptadiene substrates.

| 1,6-Heptadiene Substrate | Aryl Iodide | Product | Yield | Reference |

| 4-Allylheptadec-1-en-4-ol (5a) | p-Iodoacetophenone (6a) | β-Allyl-γ-arylketone (7a) | 91% | thieme-connect.com |

| 4-(Adamantan-1-ylmethyl)hepta-1,6-dien-4-ol (5b) | p-Iodoacetophenone (6a) | β-Allyl-γ-arylketone (7b) | 66% | thieme-connect.com |

| 4-Phenethylhepta-1,6-dien-4-ol (5n) | p-Iodobenzonitrile | Corresponding β-Allyl-γ-arylketone | 82% | thieme-connect.com |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to design products and processes that minimize the use and generation of hazardous substances. paperpublications.org These principles provide a framework for creating more sustainable and environmentally benign chemical syntheses. mlsu.ac.in Key tenets include waste prevention, maximizing atom economy, using catalytic reagents, designing for energy efficiency, and utilizing renewable feedstocks. mlsu.ac.in

In the synthesis of dienyl alcohols and related compounds, these principles can be applied in several ways. The use of catalytic reagents is superior to stoichiometric ones, as catalysts can promote reactions with high selectivity, lower the energy requirements, and can often be recovered and reused. paperpublications.orgmlsu.ac.in The dehydration and rearrangement reactions discussed previously often benefit from catalysis, whether by simple acids or complex transition metal systems. google.comthieme-connect.com For example, the use of reusable solid catalysts like H-β zeolite for the cyclization of unsaturated alcohols demonstrates a sustainable approach. acs.org

Atom economy is a critical metric for evaluating the efficiency of a synthesis, measuring how much of the reactants' mass is incorporated into the final product. mlsu.ac.in Rearrangement and addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate by-products. paperpublications.org Therefore, rearrangement-driven approaches are often preferable from a green chemistry perspective.

Furthermore, the drive towards sustainability encourages the use of renewable feedstocks derived from biomass rather than depleting petrochemical sources. mlsu.ac.in A notable example is the efficient conversion of 2,5-hexanedione, a bio-based platform chemical, into methylcyclopentadiene. researchgate.net This multi-step process involves an intramolecular aldol (B89426) condensation, a chemoselective hydrogenation, and a final dehydration step to yield the target diene. researchgate.net This demonstrates a viable pathway for producing valuable chemicals from sustainable cellulosic feedstocks. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 Methyl 1,6 Heptadiene 3 Ol

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. These reactions are powerful tools in organic synthesis for the construction of cyclic molecules with high stereoselectivity. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. In the context of 2-methyl-1,6-heptadiene-3-ol, its diene moiety can potentially react with a suitable dienophile. The reactivity in Diels-Alder reactions is significantly influenced by the electronic nature of both the diene and the dienophile. Dienophiles with electron-withdrawing groups generally exhibit higher reactivity. libretexts.org

While specific studies on the Diels-Alder reactions of this compound are not extensively documented in the provided results, the general principles of diene reactivity apply. For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation. libretexts.org The presence of substituents on the diene can influence this conformational preference and, consequently, its reactivity.

Research on related diene systems, such as 2-[(trialkylsilyl)methyl]-1,3-butadienes, has shown that they can undergo Diels-Alder cycloadditions with various dienophiles to produce cyclic compounds with good to excellent diastereoselectivity. acs.org These tandem sequences, combining cycloaddition with subsequent reactions, can lead to the formation of multiple stereogenic centers from simple, achiral starting materials. acs.org

The table below summarizes the key factors influencing the Diels-Alder reactivity of dienes.

| Factor | Influence on Reactivity |

| Diene Conformation | Must be able to adopt an s-cis conformation. libretexts.org |

| Dienophile Electronics | Electron-withdrawing groups on the dienophile enhance reactivity. libretexts.org |

| Substituent Effects | Substituents on the diene can affect both reactivity and stereoselectivity. |

The presence of two double bonds in this compound allows for the possibility of intramolecular cyclization reactions, where the two unsaturated moieties within the same molecule react with each other.

One such possibility is an intramolecular Diels-Alder (IMDA) reaction. In an enzyme-catalyzed system, a similar diene-containing molecule was shown to undergo a bifurcating pathway involving both intramolecular Diels-Alder (IMDA) and hetero-Diels-Alder (HDA) reactions. nih.gov This highlights the potential for complex, enzyme-mediated cyclizations. nih.gov

Another significant intramolecular pathway is the ene reaction, a pericyclic reaction involving the transfer of an allylic hydrogen from an "ene" component to an "enophile" and the formation of a new carbon-carbon sigma bond. While direct evidence for this compound is not provided, related systems demonstrate the feasibility of such cyclizations. For instance, iridium-catalyzed cyclization of 1,6-dienes has been shown to produce six-membered carbocyclic compounds. rsc.org

Furthermore, photochemical reactions can induce intramolecular cyclizations. For example, the photochemical reaction of 2-cyclopentenone with 1,6-heptadiene (B165252) resulted in [2+2] photocycloaddition products. grafiati.com This suggests that under photochemical conditions, this compound could potentially undergo similar intramolecular cycloadditions.

The following table outlines different potential intramolecular cyclization pathways for diene systems.

| Cyclization Pathway | Description |

| Intramolecular Diels-Alder (IMDA) | A [4+2] cycloaddition between a diene and a dienophile tethered to the same molecule. nih.gov |

| Ene Reaction | A pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a double or triple bond (the enophile). |

| Metal-Catalyzed Cyclization | Transition metals can catalyze the cyclization of dienes through various mechanisms. rsc.org |

| Photochemical Cyclization | Irradiation with light can promote intramolecular [2+2] cycloadditions and other cyclization reactions. grafiati.com |

Oxidative and Reductive Transformations

The allylic alcohol and the two double bonds in this compound are susceptible to a range of oxidative and reductive transformations. The selectivity of these reactions is often dependent on the choice of reagents and reaction conditions.

The oxidation of allylic alcohols is a fundamental transformation in organic synthesis. A variety of reagents have been developed for the chemoselective oxidation of allylic alcohols to the corresponding aldehydes or ketones. For instance, a system using catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with manganese(III) acetate (B1210297) as the co-oxidant has been shown to be highly effective for the oxidation of allylic alcohols. nih.govamazonaws.com This method is noted for its mild conditions, short reaction times, and high chemoselectivity, favoring the oxidation of allylic alcohols over other types of alcohols. nih.govamazonaws.com

Palladium-based catalysts have also been employed for the aerobic selective oxidation of allylic alcohols. aston.ac.uk Studies have shown that highly dispersed palladium nanoparticles on a mesoporous alumina (B75360) support can efficiently catalyze the oxidation of various allylic alcohols to their corresponding aldehydes or ketones under mild reaction conditions. aston.ac.uk The catalytically active species in this system is believed to be surface PdO. aston.ac.uk

The oxidation of substituted homoallylic alcohols has also been investigated using different oxidizing agents. nih.gov For example, pyridinium (B92312) chlorochromate (PCC) and zinc chlorochromate nonahydrate have been used to oxidize these substrates to the corresponding carbonyl compounds. nih.gov

The table below provides a summary of different reagents used for the selective oxidation of allylic alcohols.

| Reagent/Catalyst System | Product Type | Key Features |

| Catalytic DDQ / Mn(OAc)₃ | Aldehydes or ketones | Mild conditions, short reaction times, high chemoselectivity. nih.govamazonaws.com |

| Pd/meso-Al₂O₃ | Aldehydes or ketones | Aerobic oxidation, mild conditions. aston.ac.uk |

| Pyridinium Chlorochromate (PCC) | Aldehydes or ketones | Selective for alcohols, does not attack double bonds. nih.gov |

Metal-catalyzed reductive coupling reactions offer a powerful method for the formation of carbon-carbon bonds. While specific examples involving this compound are not detailed in the search results, the reactivity of dienes in such processes is well-established.

For instance, nickel-catalyzed reductive three-component coupling of aldehydes, 1,3-butadiene, and alkenyl triflates or bromides has been developed to access skipped dienes. rsc.org This highlights the potential for creating complex molecules from simpler starting materials through metal-catalyzed cross-coupling reactions.

Rhodium catalysts have also been utilized in the intermolecular [4+2] cycloaddition of 1,3-dienes with acetylenedicarboxylates, leading to the formation of cyclohexa-1,4-dienes. rsc.org These reactions can proceed with high yield and enantioselectivity when a chiral phosphoramide (B1221513) ligand is used. rsc.org

The following table summarizes examples of metal-catalyzed reductive coupling processes involving dienes.

| Metal Catalyst | Reaction Type | Product |

| Nickel | Reductive three-component coupling | Skipped dienes rsc.org |

| Rhodium | Intermolecular [4+2] cycloaddition | Cyclohexa-1,4-dienes rsc.org |

Bioinspired desaturation reactions mimic the enzymatic processes found in nature for the introduction of double bonds into organic molecules. While specific bioinspired desaturation pathways for this compound are not explicitly described, related research provides insights into such transformations.

The biosynthesis of many natural products involves enzyme-catalyzed pericyclic reactions. nih.gov For example, the enzyme LepI, which is dependent on S-adenosyl-L-methionine (SAM), has been shown to catalyze stereoselective dehydration and subsequent cycloaddition reactions. nih.gov This demonstrates the ability of enzymes to control complex reaction cascades leading to specific products.

The study of hemiterpenoid glycosides in various plant species also sheds light on the biosynthesis of unsaturated alcohols. unar.ac.id For example, a prenyl glycoside based on 3-methylbut-2-en-1-ol has been identified as a fragrance precursor in citrus plants. unar.ac.id The enzymatic pathways responsible for the formation and modification of these unsaturated alcohols are an active area of research.

Polymerization and Oligomerization Mechanisms

The presence of two terminal double bonds and a hydroxyl group makes this compound a versatile monomer for various polymerization techniques. The interplay between the diene and alcohol functionalities dictates the mechanistic pathways and the resulting polymer architecture.

Acyclic Diene Metathesis (ADMET) Polymerization of Alcohol-Functionalized Dienes

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation process that has proven effective for the polymerization of α,ω-dienes. researchgate.netwikipedia.org This method is particularly advantageous for creating polymers with precisely placed functional groups. researchgate.netresearchgate.net The reaction is driven by the removal of a small volatile molecule, typically ethylene, which shifts the equilibrium towards polymer formation. researchgate.net

For alcohol-functionalized dienes like this compound, the hydroxyl group introduces both opportunities and challenges. The functional group tolerance of modern metathesis catalysts, particularly ruthenium-based systems, allows for the direct polymerization of such monomers without the need for protecting groups. wikipedia.org The general mechanism involves the reaction of a metal alkylidene catalyst with a terminal double bond of the diene monomer. This is followed by a series of [2+2] cycloaddition and cycloreversion steps, leading to the formation of a growing polymer chain and the release of ethylene. researchgate.netmdpi.com

The presence of the hydroxyl group can influence the polymerization in several ways. It can potentially coordinate to the metal center of the catalyst, affecting its activity and selectivity. However, studies on other alcohol-functionalized dienes have demonstrated that successful polymerization is achievable, yielding functionalized polyalkenamers. acs.orgnih.govchemistryviews.org The resulting polymers contain repeating units with pendant hydroxyl groups, which can be further modified to tailor the material's properties.

A key characteristic of ADMET is the stereochemistry of the newly formed double bonds in the polymer backbone, which can be either cis or trans. wikipedia.org While traditional ADMET often yields polymers with a high trans content due to thermodynamic favorability, recent advancements have enabled the synthesis of polymers with high cis selectivity through kinetic control using specific ruthenium catalysts. nih.govchemistryviews.org This control over stereochemistry is crucial as it significantly impacts the thermal and mechanical properties of the resulting polymer. chemistryviews.org

Cyclopolymerization of 1,6-Heptadiene Derivatives

Cyclopolymerization is a unique polymerization process where a non-conjugated diene monomer, such as a 1,6-heptadiene derivative, undergoes an alternating intramolecular and intermolecular addition reaction to form a polymer containing cyclic structures in the main chain. researchgate.nettandfonline.com For 1,6-heptadiene derivatives, this typically results in the formation of five- or six-membered rings. researchgate.net

The mechanism of cyclopolymerization is highly dependent on the catalyst system employed. researchgate.net Late transition metal complexes, such as those based on iron and cobalt, have been shown to effectively catalyze the cyclopolymerization of 1,6-heptadiene, yielding polymers with five-membered rings. researchgate.netresearchgate.netresearchgate.netresearchgate.net The process generally involves the initial insertion of one vinyl group of the diene into the metal-alkyl bond of the catalyst, followed by an intramolecular cyclization step where the second vinyl group inserts to form a cycloalkylmethyl-metal species. This is then followed by intermolecular propagation with another monomer molecule. researchgate.net

The regioselectivity of the initial insertion and the stereochemistry of the resulting cyclic units are critical aspects of the polymerization. acs.orgnih.gov For substituted 1,6-heptadienes, the substituent can influence the regioselectivity of the cyclization. Scandium-based catalysts, for instance, have demonstrated high regio- and stereoselectivity in the cyclopolymerization of functionalized 1,6-heptadienes, with the heteroatom of the functional group playing a key role in directing the stereochemistry. acs.orgnih.gov This high degree of control allows for the synthesis of stereoregular polymers with specific cis/trans ring fusions. researchgate.netacs.orgnih.gov

In the context of this compound, the methyl and hydroxyl groups at the 2- and 3-positions, respectively, would be expected to significantly influence the cyclopolymerization process, potentially leading to polymers with unique stereochemical microstructures. The ability to control the ring structure and stereochemistry is crucial for tailoring the properties of the final polymer. nih.govresearchgate.net

Stereocontrolled Polymerization Strategies (e.g., Cis/Trans Isomerism)

The control of stereochemistry, particularly the cis/trans isomerism of the double bonds within the polymer backbone, is a critical aspect of polymerization that dictates the macroscopic properties of the resulting materials. chemistryviews.org In the context of diene polymerization, several strategies have been developed to achieve high stereocontrol.

For acyclic diene metathesis (ADMET) polymerization, the choice of catalyst is paramount. While early catalyst systems often led to thermodynamically favored trans isomers, the development of advanced ruthenium catalysts has enabled kinetic control, leading to the formation of polymers with a high percentage of cis double bonds. nih.govchemistryviews.org This is achieved by designing catalysts that favor the formation of the cis isomer and are robust enough to maintain this selectivity throughout the polymerization process. nih.gov The ability to produce both high-cis and high-trans polymers from the same monomer allows for a systematic study of how stereochemistry affects polymer properties.

In cyclopolymerization, stereocontrol manifests in the relative orientation of the substituents on the newly formed rings (cis/trans-fused rings). researchgate.net The choice of the transition metal catalyst and its ligand environment plays a crucial role in determining the stereochemical outcome. researchgate.netresearchgate.net For example, iron and cobalt complexes with bis(imino)pyridine ligands have been shown to selectively produce polymers with either trans- or cis-fused five-membered rings from 1,6-heptadiene, depending on the specific catalyst structure. researchgate.netresearchgate.net Furthermore, scandium-based catalysts have demonstrated the ability to produce highly isotactic polymers with specific stereostructures from functionalized 1,6-heptadienes, where the functional group on the monomer directs the stereoselectivity of the polymerization. nih.gov

These stereocontrolled polymerization strategies are highly relevant to a monomer like this compound. The chiral center at the 3-position and the methyl group at the 2-position could be exploited in conjunction with stereoselective catalysts to produce polymers with a high degree of tacticity and controlled double bond geometry, leading to materials with tailored physical and mechanical properties.

Carbon-Carbon Bond Forming Reactions

The diene functionality in this compound provides a platform for various carbon-carbon bond-forming reactions, enabling the synthesis of more complex molecules.

Hydrofunctionalization of Dienes

Hydrofunctionalization of dienes is a powerful and atom-economical method for the synthesis of valuable allylic and homoallylic compounds. nih.govacs.org This transformation involves the addition of a hydrogen atom and a functional group across one of the double bonds of the diene. nih.gov Transition metal catalysis, particularly with nickel, rhodium, and iridium, has been instrumental in the development of selective hydrofunctionalization reactions. nih.govnih.gov

The general mechanism often involves the formation of a metal-hydride species, which then undergoes migratory insertion into one of the double bonds of the diene to form a metal-π-allyl intermediate. nih.govnih.gov This intermediate can then react with a nucleophile to form the desired C-C, C-N, C-O, or C-S bond. nih.gov The regioselectivity of the reaction (i.e., whether the functional group adds to the internal or terminal position of the former double bond) is a key challenge and is influenced by the metal catalyst, ligands, and substrate. nih.govacs.org

For a 1,6-diene like this compound, hydrofunctionalization could potentially occur at either of the two double bonds. The electronic and steric environment of each double bond, influenced by the methyl and hydroxyl groups, would likely dictate the regioselectivity of the addition. For example, nickel-catalyzed hydroarylation of aliphatic 1,3-dienes has been shown to proceed with high regio- and enantioselectivity. chinesechemsoc.org Similarly, rhodium-catalyzed hydrofunctionalization of 1,3-dienes can lead to chiral allylic products with high selectivity. nih.gov

Recent advances have also demonstrated the hydroaminoalkylation of dienes using zirconium catalysts, which provides access to linear homoallylic amines through a C-C bond-forming process. rsc.org These methods highlight the potential for selectively functionalizing one of the double bonds in this compound to create a range of new molecules.

Direct Alkylation of Allylic Alcohols for Diene Formation

The direct use of allylic alcohols as electrophiles in carbon-carbon bond-forming reactions represents a highly atom-economical and environmentally friendly approach, as the only byproduct is water. homkat.nl This strategy avoids the pre-activation of the alcohol, which is often required in traditional cross-coupling reactions. homkat.nl

One notable example is the metal-mediated alkylation of unactivated allylic alcohols with internal alkynes to produce stereodefined 1,4-dienes. nih.gov This reaction, often mediated by titanium complexes, proceeds with allylic transposition, meaning the new C-C bond is formed at the γ-position relative to the hydroxyl group. nih.gov The stereochemical outcome of this reaction is often highly controlled, with the potential to generate stereodefined trisubstituted olefins. nih.gov

For a tertiary allylic alcohol like this compound, this type of reaction could be envisioned where the hydroxyl group is activated, and a nucleophile adds to the terminal position of the conjugated system that would be formed upon departure of the hydroxyl group. Alternatively, the existing diene could be further functionalized.

Another approach involves the nickel-catalyzed direct hydroallylation of terminal alkynes with allylic alcohols, which also provides access to 1,4-dienes. bohrium.com This reaction proceeds under mild conditions and exhibits excellent Markovnikov selectivity. bohrium.com While this compound is already a diene, the principles of direct allylic alcohol activation could be applied in intramolecular reactions or in reactions involving the hydroxyl group and one of the double bonds. For instance, palladium-catalyzed dehydrative cross-coupling of allylic alcohols with alkenes is a known method for generating 1,4-dienes. homkat.nl

These direct alkylation methods underscore the potential of the allylic alcohol moiety in this compound to participate in C-C bond-forming reactions, leading to the synthesis of more complex diene structures.

Cross-Dimerization Reactions

Cross-dimerization reactions represent a powerful, atom-economical method for the formation of new carbon-carbon bonds. While specific studies on the cross-dimerization of this compound are not extensively documented in the reviewed literature, the reactivity of this functionalized diene can be inferred from mechanistic investigations of similar substrates. Transition metal catalysts, particularly those based on ruthenium, palladium, and nickel, are known to facilitate the cross-dimerization of dienes with a variety of coupling partners, including alkenes and other dienes. The presence of a hydroxyl group and a methyl-substituted double bond in this compound introduces specific stereochemical and electronic factors that would influence the course of such reactions.

A plausible mechanistic pathway for the cross-dimerization of this compound, for instance with a generic alkene, would likely proceed through an oxidative coupling mechanism, particularly with a low-valent metal catalyst such as Ru(0) or Pd(0). This process can be conceptualized in the following general steps:

Ligand Exchange and Substrate Coordination: The catalytic cycle is initiated by the displacement of labile ligands from the metal center and subsequent coordination of the diene (this compound) and the alkene coupling partner. The coordination of the diene can occur in either a η⁴-fashion (coordination of both double bonds) or a η²-fashion (coordination of one double bond).

Oxidative Coupling: The coordinated diene and alkene undergo oxidative coupling to form a metallacyclopentene intermediate. The regioselectivity of this step is crucial and is influenced by steric and electronic factors of both substrates and the ligand environment of the catalyst. For this compound, the methyl group on the C2 position and the allylic hydroxyl group would likely direct the regiochemical outcome.

β-Hydride Elimination and Reductive Elimination: The metallacyclopentene intermediate can then undergo a β-hydride elimination to form a metal-hydride species and a new diene. Subsequent reductive elimination of the resulting fragments regenerates the active catalyst and releases the cross-dimerized product. The regioselectivity of the β-hydride elimination is a key determinant of the final product structure.

The presence of the hydroxyl group in this compound could also allow for alternative reaction pathways, such as directed C-H activation or coordination of the hydroxyl group to the metal center, which could influence the stereoselectivity of the reaction.

While specific experimental data for the cross-dimerization of this compound is lacking, the following table provides illustrative data from a study on the ruthenium-catalyzed cross-dimerization of a related diene, isoprene (B109036), with methyl acrylate. This data highlights how catalyst and reaction conditions can influence the yield and selectivity of such transformations.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Linear:Branched) |

|---|---|---|---|---|---|

| [Ru(cod)(cot)] | Toluene | 80 | 12 | 75 | 90:10 |

| [Ru(cod)(cot)] | THF | 60 | 18 | 82 | 85:15 |

| [Ru(cod)(2-methylallyl)₂] | Toluene | 80 | 12 | 68 | 95:5 |

| [Ru(cod)(2-methylallyl)₂] | DCM | 40 | 24 | 55 | 92:8 |

This table is illustrative and based on data from analogous reactions. The actual results for this compound may vary.

Further research into the cross-dimerization of this compound would be valuable to fully elucidate the mechanistic nuances and synthetic potential of this reaction. Key areas for investigation would include the effect of different catalytic systems, the influence of the hydroxyl group on stereoselectivity, and the scope of suitable coupling partners.

Computational and Theoretical Studies on 2 Methyl 1,6 Heptadiene 3 Ol Reactivity and Structure

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the accurate calculation of the electronic structure of molecules, from which a wide range of properties and behaviors can be predicted.

Prediction of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, enabling the identification of transition states and the elucidation of reaction mechanisms. For 2-methyl-1,6-heptadiene-3-ol, this can be applied to various transformations, such as additions to the double bonds or reactions involving the hydroxyl group.

For instance, in a catalyzed reaction like hydroformylation, DFT can be used to model the step-by-step process of catalyst binding, migratory insertion, and product release. researchgate.netd-nb.infoacs.org The calculated energy barriers for different potential pathways can reveal the most likely mechanism. Studies on similar allylic alcohols have shown that the hydroxyl group can play a significant role in directing the catalyst and stabilizing transition states through hydrogen bonding. mdpi.com

A hypothetical DFT study on the epoxidation of this compound could, for example, compare the activation energies for the reaction at the two different double bonds, thus predicting the regioselectivity. The transition state geometries would reveal the preferred orientation of the reactants.

Table 1: Illustrative DFT Parameters for Reaction Mechanism Studies

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy, crucial for accurate energy and geometry predictions. |

| Basis Set | 6-31G(d,p), def2-TZVP | Defines the set of functions used to build the molecular orbitals. |

| Solvation Model | PCM, SMD | Accounts for the effect of the solvent on the reaction energetics. |

| Frequency Calculation | - | Confirms that a stationary point is a minimum (no imaginary frequencies) or a transition state (one imaginary frequency). |

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies and shapes of the molecular orbitals. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they represent the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is likely to be localized on the electron-rich carbon-carbon double bonds, indicating their nucleophilic character and susceptibility to attack by electrophiles. The LUMO, conversely, would indicate the sites most likely to accept electrons. The presence of the hydroxyl group and the methyl group will influence the energy and localization of these orbitals. Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra of the molecule. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Analysis of this compound

| Orbital | Predicted Location of Highest Density | Implication for Reactivity |

| HOMO | C1=C2 and C6=C7 double bonds | These are the primary sites for electrophilic attack. |

| LUMO | C3-O bond and adjacent atoms | This region is susceptible to nucleophilic attack, particularly at the C3 carbon. |

Conformational Analysis and Stability Predictions

This compound can exist in numerous conformations due to the rotation around its single bonds. masterorganicchemistry.com Computational methods can be used to perform a systematic conformational search to identify the low-energy structures and predict their relative stabilities. researchgate.net This is crucial as the reactivity of the molecule can be highly dependent on its conformation.

For an allylic alcohol like this, intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bonds can significantly influence the conformational preferences. researchgate.net DFT calculations can quantify the strength of these interactions and predict the most stable conformers in the gas phase or in solution. researchgate.net For dienes, the s-cis and s-trans conformations around the single bond connecting the double bonds are particularly important for reactions like the Diels-Alder reaction. masterorganicchemistry.com

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques can be used to study more complex systems and phenomena, such as the interactions with catalysts and the origins of stereoselectivity.

Prediction of Regio- and Diastereoselectivity

In reactions where multiple products can be formed, predicting the major isomer is a key challenge. Molecular modeling can be used to predict both regioselectivity (which constitutional isomer is formed) and diastereoselectivity (which diastereomer is formed). numberanalytics.com

For a reaction like the hydroformylation of this compound, which has two non-equivalent double bonds, molecular models of the catalyst-substrate complex can be built. By calculating the energies of the transition states leading to the different possible products, the preferred reaction pathway and thus the major regioisomer can be predicted. researchgate.net Similarly, the diastereoselectivity at the newly formed stereocenter can be assessed by comparing the energies of the diastereomeric transition states.

Understanding Catalyst-Substrate Interactions

The interaction between a catalyst and a substrate is fundamental to catalysis. Molecular modeling provides a powerful tool to visualize and quantify these interactions. mdpi.comacs.org For this compound, this could involve modeling its interaction with a transition metal catalyst in a reaction like palladium-catalyzed allylic amination. mdpi.comdissertation.com

These models can reveal crucial details such as the coordination of the diene to the metal center, the role of the hydroxyl group in anchoring the substrate, and the influence of ligands on the catalyst's activity and selectivity. nih.govmdpi.com By understanding these interactions at a molecular level, more efficient and selective catalysts can be designed. For example, computational studies have shown how non-covalent interactions, such as π-stacking, can play a significant role in determining the outcome of a catalyzed reaction. nih.gov

Applications of 2 Methyl 1,6 Heptadiene 3 Ol in Complex Molecule Synthesis and Materials Science

Role as a Key Intermediate in Natural Product Synthesis

While direct syntheses employing 2-Methyl-1,6-heptadiene-3-OL are not extensively documented, the strategic importance of its structural analogues, particularly chiral heptadienols, is well-established in the stereoselective synthesis of complex natural products. These compounds serve as crucial chiral building blocks for creating molecules with precise three-dimensional structures, which is often essential for their biological activity.

A prominent example is the synthesis of insect sex pheromones. The closely related isomer, 2,6-dimethyl-1,5-heptadien-3-ol , is a key intermediate in the industrial production of 2,6-dimethyl-1,5-heptadien-3-yl acetate (B1210297). google.com This acetate is a primary component of the sex pheromone of the Comstock mealybug (Pseudococcus comstocki), a significant agricultural pest. google.com The synthesis involves a rearrangement reaction to produce the heptadienol intermediate, which is then acetylated. google.com The chirality of the alcohol is critical for the pheromone's activity, highlighting the value of such synthons. Patents have been secured for efficient, industrial-scale methods to produce this key alcohol intermediate, underscoring its commercial importance in creating specialty biochemicals for pest management. google.comgoogle.com

The following table summarizes the application of a key isomeric intermediate in the synthesis of a natural product:

| Target Natural Product | Key Intermediate | Synthetic Step | Reference |

| Comstock Mealybug Sex Pheromone | 2,6-Dimethyl-1,5-heptadien-3-ol | Acetylation of the alcohol | google.com |

Development of Advanced Polymer Architectures and Materials

The bifunctional nature of this compound, possessing both a hydroxyl group and two polymerizable double bonds, makes it a monomer of significant interest for materials science. It is a candidate for producing advanced polymers with tailored properties.

Synthesis of Alcohol-Functionalized Polymers

The terminal double bonds of 1,6-diene systems are amenable to several polymerization techniques, including Acyclic Diene Metathesis (ADMET). ADMET is a step-growth condensation polymerization that is highly effective for creating well-defined, linear unsaturated polymers. researchgate.netmdpi.com Research on the structural isomer 1,6-heptadien-4-ol has demonstrated that it can undergo ADMET polymerization using ruthenium-based catalysts. acs.org This process connects the monomer units through their terminal double bonds, creating a polymer chain with repeating alkene units while preserving the pendant hydroxyl group at regular intervals. acs.org

The resulting unsaturated polymer can be subsequently hydrogenated to yield a saturated, stable polyolefin with pendant alcohol groups. acs.org This method provides a pathway to novel poly(vinyl alcohol) copolymers, where the density and spacing of the hydroxyl groups can be precisely controlled, influencing the material's polarity, solubility, and potential for further functionalization.

Tailoring Polymer Properties through Stereocontrol

A key feature of polymerizing 1,6-dienes is the potential for cyclopolymerization, where the monomer undergoes an intramolecular cyclization followed by intermolecular propagation. This process, often catalyzed by late transition metal complexes like iron or cobalt, or by metallocene catalysts, converts the linear diene into a polymer chain containing cyclic units. uni-konstanz.deresearchgate.netresearchgate.net

For a monomer like this compound, cyclopolymerization would lead to a polymer featuring substituted cyclohexane (B81311) or cyclopentane (B165970) rings in the backbone. Crucially, the stereochemistry of this polymerization can be precisely controlled by the choice of catalyst. uni-konstanz.de

Control of Ring Stereochemistry : The use of specific catalysts can dictate the formation of either cis or trans rings within the polymer backbone. researchgate.net

Control of Tacticity : Chiral metallocene catalysts can control the stereochemical relationship between successive cyclic units, leading to isotactic (stereocenters have the same configuration) or syndiotactic (stereocenters have alternating configurations) polymers. uni-konstanz.de

This stereoengineering has a profound impact on the macroscopic properties of the resulting material, such as its crystallinity, melting point, and mechanical strength. uni-konstanz.de The ability to control these features makes this compound a promising monomer for creating highly tailored materials.

The table below outlines the principles of stereocontrolled cyclopolymerization based on the parent monomer, 1,6-heptadiene (B165252).

| Polymerization Aspect | Controlling Factor | Resulting Polymer Structure | Reference |

| Cyclization | Monomer Structure & Catalyst | Polymer backbone with cyclic units (e.g., polymethylenecyclopentane) | researchgate.netresearchgate.net |

| Ring Diastereoselectivity | Catalyst Ligand Sterics | Predominantly cis or trans rings | uni-konstanz.deresearchgate.net |

| Tacticity | Catalyst Symmetry (e.g., Chiral Metallocenes) | Isotactic or Syndiotactic polymer chains | uni-konstanz.de |

Precursor for Bioactive Compound Derivatization

The chemical reactivity of this compound makes it a versatile precursor for the derivatization of bioactive compounds. The chiral center and the two olefin groups offer multiple handles for synthetic modification, allowing for the creation of a library of new molecules from a single starting scaffold.

As discussed, the most direct application is in the synthesis of insect pheromones, which are highly potent and specific bioactive molecules. google.com The conversion of the related 2,6-dimethyl-1,5-heptadien-3-ol to its acetate form is a clear example of derivatization that imparts biological function. google.com

Furthermore, the heptadienol skeleton is a core feature of a large class of natural products known as diarylheptanoids, which are found in medicinal plants like turmeric (Curcuma longa). researchgate.netgrafiati.com These compounds exhibit a wide range of important biological activities, including anti-inflammatory and antioxidant properties. researchgate.net The structure of this compound provides a foundational framework that could be elaborated through reactions like cross-coupling or metathesis to synthesize novel, non-natural diarylheptanoid analogues for pharmacological screening. researchgate.net The ability to start from a defined chiral center is particularly advantageous for investigating the structure-activity relationships of these complex molecules.

Utility in Industrial Chemical Processes and Specialty Chemical Production

The potential for this compound and its isomers in industrial applications lies in their role as high-value intermediates for specialty chemicals. The production of agricultural biochemicals, such as the Comstock mealybug pheromone from 2,6-dimethyl-1,5-heptadien-3-ol, exemplifies this utility. A patent describing an "industrial and economical method" for the synthesis of this pheromone intermediate confirms its relevance in specialty chemical manufacturing. google.com

The dual functionality of these diene alcohols also positions them as valuable monomers in the polymer industry. The ability to create functionalized polymers via ADMET or stereoregular cyclic polymers via cyclopolymerization opens avenues for producing advanced materials with specific properties for niche applications. acs.orguni-konstanz.de For example, phosphorus-containing 1,6-heptadiene monomers have been synthesized and polymerized to create materials with potential applications as dental adhesives or flame-resistant polymers, demonstrating the value of functional cyclopolymers. tandfonline.com Given these precedents, this compound is a strong candidate for use in similar industrial processes aimed at producing high-performance polymers and other fine chemicals.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-Methyl-1,6-heptadiene-3-OL be reliably characterized?

- Methodological Answer : Use spectroscopic techniques such as ¹H/¹³C NMR to identify functional groups and double bond positions, and mass spectrometry (MS) to confirm molecular weight (126.19616 g/mol) and fragmentation patterns. The InChI string (1S/C8H14O/c1-4-6-7-8(3,9)5-2/h4-5,9H,1-2,6-7H2,3H3) provides a standardized representation for cross-referencing with computational models . Challenges include resolving stereochemistry; coupling NMR with polarimetry or X-ray crystallography (if crystalline) is recommended.

Q. What synthetic routes are optimal for producing this compound in laboratory settings?

- Methodological Answer : Common methods involve acid-catalyzed hydration of conjugated dienes or Grignard reactions with allylic alcohols. For regioselectivity, consider Sharpless asymmetric dihydroxylation followed by elimination. Note that side reactions (e.g., Wagner-Meerwein rearrangements) may occur due to the compound’s conjugated diene system; monitor via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS Category 5 guidelines (irritant):

- Use fume hoods to mitigate inhalation risks (volatility inferred from VOC emission models) .

- Wear nitrile gloves , protective eyewear , and lab coats to avoid skin/eye contact .

- Store waste in sealed containers labeled for halogenated organic disposal to prevent environmental release .

Advanced Research Questions

Q. How can conflicting data on atmospheric degradation rates of this compound be resolved?

- Methodological Answer : Discrepancies in VOC emission models (e.g., tropical vs. temperate contributions ) require controlled chamber experiments with proton-transfer-reaction mass spectrometry (PTR-MS) to quantify OH radical reactivity. Apply multivariate regression to isolate variables (humidity, temperature) and validate against satellite-derived atmospheric profiles.

Q. What strategies mitigate isomerization during storage or analysis of this compound?

- Methodological Answer : Stabilize the compound by:

- Storing under argon atmosphere at -20°C to reduce autoxidation.

- Adding radical inhibitors (e.g., BHT at 0.1% w/v) to prevent diene conjugation shifts.

- Use low-temperature GC-MS (<100°C injector temperature) to minimize thermal rearrangements during analysis .

Q. How does this compound interact with biological systems in ecological VOC studies?

- Methodological Answer : Employ leaf enclosure techniques coupled with thermal desorption-GC-MS to measure emission fluxes from plant foliage. Reference global VOC models (e.g., MEGAN v3 ) to contextualize its role in biogenic aerosol formation, noting its classification under “other reactive VOC” (22.5% of total NVOC flux) .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states for hydration or oxidation. Compare orbital energies (HOMO/LUMO) with experimental cyclic voltammetry data to validate redox behavior.

Data Contradiction Analysis

Q. How to address discrepancies in reported emission factors for this compound across ecosystems?

- Methodological Answer : Conduct meta-analysis of field studies (e.g., tropical vs. boreal forests) using random-effects models to account for variability in biomass density and light/temperature dependencies . Validate with eddy covariance flux measurements to reconcile model-predicted vs. observed emissions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.